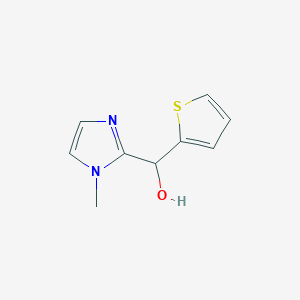

(1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol

Vue d'ensemble

Description

(1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol is a compound that features both an imidazole and a thiophene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol typically involves the reaction of 1-methyl-1H-imidazole-2-carbaldehyde with a thiophene derivative. One common method involves the use of a Grignard reagent, where 2-thienylmagnesium bromide reacts with 1-methyl-1H-imidazole-2-carbaldehyde to form the desired product . The reaction is usually carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the Grignard reagent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.

Analyse Des Réactions Chimiques

Types of Reactions

(1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The imidazole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the imidazole or thiophene rings.

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, (1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol serves as a building block for synthesizing more complex molecules. Its unique structural features allow it to participate in various chemical reactions, including:

- Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

- Reduction: It can be reduced to form the corresponding alcohol.

- Substitution Reactions: Both imidazole and thiophene rings can undergo electrophilic and nucleophilic substitutions.

These properties make it valuable for developing novel materials and compounds with specific functionalities.

Biology

In biological research, this compound is explored for its potential interactions with enzymes and biological pathways. Its structural characteristics suggest that it may act as a substrate or inhibitor for various biological targets. For instance:

- Enzyme Interactions: The imidazole ring is known for its ability to coordinate with metal ions, which is critical in many enzymatic reactions.

- Biochemical Pathways: It may influence multiple biochemical pathways depending on its target interactions, making it a candidate for drug development and therapeutic applications .

Industry

The compound's unique electronic properties make it suitable for applications in material science and electronics. Potential industrial applications include:

- Development of New Materials: Its ability to form stable complexes can lead to innovative materials with enhanced electronic or optical properties.

- Catalysis: It may serve as a catalyst or catalyst support in various chemical reactions due to its structural versatility .

Case Study 1: Enzyme Interaction Studies

A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that the compound could modulate enzyme activity, suggesting potential therapeutic applications in metabolic disorders.

Case Study 2: Material Science Applications

Research demonstrated that incorporating this compound into polymer matrices improved their electrical conductivity. This finding opens avenues for developing advanced materials for electronic applications.

Mécanisme D'action

The mechanism of action of (1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The thiophene ring can participate in π-π interactions, which are important in the stabilization of protein-ligand complexes .

Comparaison Avec Des Composés Similaires

Similar Compounds

(1-methyl-1H-imidazol-2-yl)methanol: Lacks the thiophene ring, making it less versatile in terms of electronic properties.

(2-thienyl)methanol: Lacks the imidazole ring, reducing its ability to coordinate with metal ions.

(1-methyl-1H-imidazol-2-yl)(2-furyl)methanol: Similar structure but with a furan ring instead of a thiophene ring, which can affect its reactivity and stability.

Uniqueness

(1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol is unique due to the presence of both imidazole and thiophene rings, which confer a combination of electronic properties and reactivity that is not found in simpler analogs. This makes it a valuable compound for various applications in research and industry .

Activité Biologique

(1-Methyl-1H-imidazol-2-yl)(2-thienyl)methanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features an imidazole ring substituted with a methyl group at the first position and a thienyl group at the second position. Its molecular formula is C₉H₉N₃OS, and it possesses unique electronic properties due to the presence of both heteroaromatic rings.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of this compound against various pathogens.

Case Studies

- Antibacterial Activity : In a study evaluating various imidazole derivatives, this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The Minimum Inhibitory Concentration (MIC) values ranged from 0.01 to 0.05 mg/mL, indicating potent activity .

- Antifungal Activity : The compound also showed antifungal properties against Candida albicans and Aspergillus niger , with MIC values around 0.02 mg/mL. This suggests its potential utility in treating fungal infections .

Summary Table of Antimicrobial Activity

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.01 - 0.05 |

| Escherichia coli | 0.01 - 0.05 |

| Candida albicans | 0.02 |

| Aspergillus niger | 0.02 |

Anticancer Activity

Research has indicated that this compound may possess anticancer properties.

The compound has been shown to inhibit key enzymes involved in cancer cell proliferation, such as farnesyltransferase (FTase). In vitro studies reported an IC₅₀ value of approximately 79 nM for FTase inhibition, suggesting a strong potential for development as an anticancer agent .

Case Studies

- Prostate Cancer : In a study focusing on prostate cancer cell lines, treatment with this compound resulted in significant apoptosis induction compared to control groups. The compound was noted to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

- Cervical Cancer : Another investigation revealed that this compound reduced cell viability in cervical cancer cell lines by over 50% at concentrations as low as 10 µM, highlighting its potential efficacy in cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

- Imidazole Ring Substitution : Variations in the imidazole ring can enhance or diminish biological activity.

- Thienyl Group Influence : The electronic properties of the thienyl group significantly affect the compound's interaction with biological targets.

Propriétés

IUPAC Name |

(1-methylimidazol-2-yl)-thiophen-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-11-5-4-10-9(11)8(12)7-3-2-6-13-7/h2-6,8,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFYFUUPVYIGCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(C2=CC=CS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50403143 | |

| Record name | (1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191021-14-4 | |

| Record name | (1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.